molecular formula C12H4Cl4O2 B1208470 1,3,6,8-Tetrachlorodibenzo-P-dioxin CAS No. 33423-92-6

1,3,6,8-Tetrachlorodibenzo-P-dioxin

Cat. No. B1208470
CAS RN: 33423-92-6
M. Wt: 322 g/mol
InChI Key: OTQFXRBLGNEOGH-UHFFFAOYSA-N
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Patent
US05516790

Procedure details

This is a prophetic example. 2.5 gms. of the sodium salt of 2,4,6-trichlorophenol and 5 to 7 mls. of dimethylsulfoxide are stirred at 200-200° C. for 16-24 hours. The reaction mixture is adsorbed on 10 gms. of silica gel, the solvent is allowed to evaporate and the absorbed reaction mixture is placed on top of a silica gel column (60 gms. silica gel, 4×2 mm). The column is eluted with 500 mls. of petroleum spirit. The solvent is removed in vacuo and the residue is recrystallized from 4 mls. of anisole/methanol (1:9) to give a 1-10% yield of 1,3,6,8-tetrachlorodibenzo-p-dioxin. The minor product 1,3,7,9-tetrachlorodibenzo-p-dioxin (2,4,6,8-tetrachlorodibenzo-p-dioxin) can be recovered from the mother liquors and further purified by high pressure liquid chromatography or by recrystallization from anisole/methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]([Cl:10])[C:4]=1[OH:11].[CH3:12]S(C)=O>>[C:4]1([O:11][CH3:12])[CH:5]=[CH:6][CH:7]=[CH:8][CH:3]=1.[CH3:4][OH:11].[Cl:10][C:5]1[C:4]2[O:11][C:3]3[CH:8]=[C:7]([Cl:9])[CH:6]=[C:5]([Cl:10])[C:4]=3[O:11][C:3]=2[CH:8]=[C:7]([Cl:9])[CH:6]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate
CUSTOM
Type
CUSTOM
Details
the absorbed reaction mixture
WASH
Type
WASH
Details
The column is eluted with 500 mls
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from 4 mls

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OC.CO
Name
Type
product
Smiles
ClC1=CC(=CC=2OC3=C(OC21)C=C(C=C3Cl)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.